molecular formula C11H10 B128197 2-Methylnaphthalene-d10 CAS No. 7297-45-2

2-Methylnaphthalene-d10

Cat. No.: B128197
CAS No.: 7297-45-2
M. Wt: 152.26 g/mol
InChI Key: QIMMUPPBPVKWKM-UZHHFJDZSA-N
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Safety and Hazards

2-Methylnaphthalene-d10 may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnaphthalene-d10 typically involves the deuteration of 2-methylnaphthalene. This process can be achieved through catalytic exchange reactions where the hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnaphthalene-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylnaphthalene-d10 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for quantitative analysis.

    Biology: Used in metabolic studies to trace the degradation pathways of polycyclic aromatic hydrocarbons.

    Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Utilized in environmental analysis to detect and quantify pollutants in various samples

Comparison with Similar Compounds

  • 1-Methylnaphthalene-d10
  • 3-Methylhexane-d16
  • 3,5-Dimethylphenol-2,4,6-d3
  • 2-Aminonaphthalene-d7

Comparison: 2-Methylnaphthalene-d10 is unique due to its specific deuteration pattern, which makes it particularly useful in NMR and MS studies. Compared to other deuterated compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for various analytical applications .

Properties

IUPAC Name

1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMUPPBPVKWKM-UZHHFJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453745
Record name 2-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7297-45-2
Record name 2-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7297-45-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
88

Synthesis routes and methods V

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnaphthalene-d10
Reactant of Route 2
2-Methylnaphthalene-d10
Reactant of Route 3
2-Methylnaphthalene-d10
Reactant of Route 4
2-Methylnaphthalene-d10
Reactant of Route 5
2-Methylnaphthalene-d10
Reactant of Route 6
2-Methylnaphthalene-d10

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